molecular formula C12H22O8 B1584918 Bis(3-methoxybutyl) peroxydicarbonate CAS No. 52238-68-3

Bis(3-methoxybutyl) peroxydicarbonate

Cat. No.: B1584918
CAS No.: 52238-68-3
M. Wt: 294.30 g/mol
InChI Key: RLRILSHEPYHXOG-UHFFFAOYSA-N
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Description

Bis(3-methoxybutyl) peroxydicarbonate is an organic peroxide compound with the molecular formula C12H22O8. It is commonly used as an initiator in the polymerization of vinyl chloride and vinylidene chloride, making it a crucial component in the production of polyvinyl chloride . This compound is known for its high reactivity and ability to decompose at relatively low temperatures, which makes it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxybutyl) peroxydicarbonate typically involves the reaction of 3-methoxybutanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with hydrogen peroxide in the presence of a base to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure safety and efficiency. The process involves the careful handling of phosgene and hydrogen peroxide, both of which are hazardous materials. The reaction is typically conducted at low temperatures to prevent the decomposition of the peroxide product .

Chemical Reactions Analysis

Types of Reactions: Bis(3-methoxybutyl) peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .

Common Reagents and Conditions: The decomposition of this compound is often carried out in the presence of heat or ultraviolet light. The reaction conditions must be carefully controlled to prevent runaway reactions and ensure the safe handling of the compound .

Major Products Formed: The primary products of the decomposition of this compound are free radicals, which can then react with monomers such as vinyl chloride to form polymers. The specific products formed depend on the monomers used in the polymerization process .

Comparison with Similar Compounds

Uniqueness: Bis(3-methoxybutyl) peroxydicarbonate is unique due to its specific reactivity and decomposition characteristics, which make it particularly suitable for the polymerization of vinyl chloride and vinylidene chloride. Its ability to generate free radicals at relatively low temperatures sets it apart from other organic peroxides .

Properties

CAS No.

52238-68-3

Molecular Formula

C12H22O8

Molecular Weight

294.30 g/mol

IUPAC Name

3-methoxybutoxycarbonyloxy 3-methoxybutyl carbonate

InChI

InChI=1S/C12H22O8/c1-9(15-3)5-7-17-11(13)19-20-12(14)18-8-6-10(2)16-4/h9-10H,5-8H2,1-4H3

InChI Key

RLRILSHEPYHXOG-UHFFFAOYSA-N

SMILES

CC(CCOOC(=O)C(=O)OOCCC(C)OC)OC

Canonical SMILES

CC(CCOC(=O)OOC(=O)OCCC(C)OC)OC

52238-68-3

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

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